molecular formula C15H14N4O4S B2979759 N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 946269-49-4

N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2979759
CAS RN: 946269-49-4
M. Wt: 346.36
InChI Key: LKIRNCSZIPEBPA-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition of Key Cellular Enzymes

Compounds structurally related to N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide have been explored for their potent inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes play critical roles in DNA synthesis and cellular proliferation, making them attractive targets for anticancer therapy. For instance, a study by Gangjee et al. (2008) synthesized a series of compounds that demonstrated potent dual inhibitory activity against human TS and DHFR, highlighting their potential in designing new therapeutic agents against cancer Gangjee et al., 2008.

Synthesis and Spectral Characterization

The synthesis and spectral characterization of new compounds with similar frameworks have been reported, focusing on their structural and functional diversity. For example, Zaki et al. (2017) described a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing insights into their structural properties through elemental and spectral analyses, which could pave the way for further pharmacological investigations Zaki et al., 2017.

Antimicrobial Activity

Compounds featuring the pyrimidinyl sulfonamide structure have shown promising antimicrobial properties. Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives, among which a compound exhibited significant potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating the therapeutic potential of these molecules in treating bacterial infections resistant to conventional antibiotics Chaudhari et al., 2020.

Molecular Structure and Interactions

The molecular structure and interactions of related compounds have been studied to understand their binding mechanisms and potential biological activities. For instance, Subasri et al. (2016) analyzed the crystal structures of related compounds, revealing their conformational features and intramolecular hydrogen bonding, which could inform the design of molecules with enhanced biological activity Subasri et al., 2016.

properties

IUPAC Name

N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-13(16-9-4-6-10(7-5-9)19(22)23)8-24-14-11-2-1-3-12(11)17-15(21)18-14/h4-7H,1-3,8H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIRNCSZIPEBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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